Bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+)
Description
This gold(I) complex consists of two primary components:
- Bis(trifluoromethylsulfonyl)azanide (NTf₂⁻): A weakly coordinating anion (WCA) that stabilizes the cationic gold center while minimally interfering with its electrophilicity, enhancing catalytic activity .
- Dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane: A sterically bulky phosphane ligand that provides electronic and steric stabilization, preventing aggregation and modulating reactivity .
The combination of a WCA and a bulky ligand makes this compound highly effective in homogeneous catalysis, particularly in reactions requiring a cationic gold(I) center, such as alkyne activations or cycloisomerizations .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H49P.C2F6NO4S2.Au/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;;/q;-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVGZINKTXAKDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H49AuF6NO4PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746251 | |
| Record name | Gold(1+) bis(trifluoromethanesulfonyl)azanide--dicyclohexyl[2',4',6'-tri(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
953.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934506-10-2 | |
| Record name | Gold(1+) bis(trifluoromethanesulfonyl)azanide--dicyclohexyl[2',4',6'-tri(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 934506-10-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
As for the pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) properties of a compound are influenced by its chemical structure and physicochemical properties. These properties include factors such as solubility, stability, and molecular size .
The action environment of a compound refers to the conditions under which the compound exerts its effects. This can include factors such as pH, temperature, presence of other molecules, and the specific cellular or tissue environment .
Biological Activity
The compound Bis(trifluoromethylsulfonyl)azanide;dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+) , commonly referred to as BrettPhos-AuNTf2, is a gold(I) complex that has garnered attention for its potential biological applications, particularly in cancer therapy. This article delves into its biological activity, highlighting key research findings, mechanisms of action, and case studies.
Chemical Structure and Properties
- Molecular Formula : C₃₇H₅₄AuF₆N₀₆P₂S₂⁺
- Molecular Weight : 767 g/mol
- Structural Features : The compound features a gold center coordinated to a phosphine ligand and is characterized by the presence of trifluoromethylsulfonyl groups.
Anticancer Properties
Research indicates that gold(I) phosphine complexes like BrettPhos-AuNTf2 exhibit significant anticancer activity. Key findings include:
- Cytotoxicity : Studies have shown that BrettPhos-AuNTf2 demonstrates potent cytotoxic effects against various cancer cell lines, with IC₅₀ values ranging from 0.10 to 2.53 µM for K562 (chronic myelogenous leukemia), H460 (lung carcinoma), and OVCAR8 (ovarian carcinoma) cells .
- Mechanism of Action : The compound triggers apoptosis in cancer cells through:
Comparative Studies
A comparative analysis with other gold complexes reveals that BrettPhos-AuNTf2 possesses unique properties:
| Compound | IC₅₀ (µM) | Mechanism of Action | Target Cells |
|---|---|---|---|
| BrettPhos-AuNTf2 | 0.10–2.53 | Apoptosis via ROS induction | K562, H460, OVCAR8 |
| Auranofin | 0.5–7.0 | Inhibition of thioredoxin reductase | A2780, A549 |
| Phosphine-gold-alkynyl | Varies | DNA intercalation and redox modulation | Various cancer cell lines |
Study 1: Antiproliferative Effects
A study published in Scientific Reports demonstrated the antiproliferative effects of gold(I) phosphine complexes, including BrettPhos-AuNTf2. The results indicated a marked decrease in cell viability across multiple cancer cell lines due to the activation of apoptotic pathways .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how gold(I) complexes induce apoptosis. It was found that these compounds preferentially accumulate in cancer cells compared to healthy cells, suggesting a targeted approach for cancer therapy .
Chemical Reactions Analysis
Cycloisomerization Reactions
This compound catalyzes cycloisomerization of enynes and related substrates, enabling efficient synthesis of cyclic structures under mild conditions.
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1,6-Enynes | 2 mol% catalyst, 25°C, 12 h | Bicyclic dienes | 82–94% | |
| Propargyl amides | 1.5 mol% catalyst, DCM, 40°C | Oxazolines | 78–89% |
The reaction proceeds via gold-stabilized carbene intermediates , with the ligand’s steric bulk preventing undesired side reactions .
Hydroamination and Hydroarylation
The complex facilitates intermolecular hydroamination of alkynes and alkenes, with exceptional regioselectivity.
| Substrate | Nucleophile | Conditions | Yield | Selectivity |
|---|---|---|---|---|
| Phenylacetylene | Aniline | 1 mol% catalyst, 60°C | 91% | >95% para |
| Styrene derivatives | Pyrrole | 2 mol% catalyst, THF | 84% | 88% anti-Markovnikov |
Mechanistic studies indicate π-activation of the alkyne/alkene by the gold center, followed by nucleophilic attack .
Oxidative Coupling Reactions
The catalyst promotes oxidative coupling between arenes and alkynes in the presence of oxidants like Selectfluor®.
| Arene | Alkyne | Oxidant | Product | Yield |
|---|---|---|---|---|
| Toluene | Diphenylacetylene | Selectfluor® | Biaryl derivatives | 76% |
| Naphthalene | Ethynylbenzene | NFSI | Naphtho-fused systems | 68% |
This reaction leverages the redox-active gold center , which transiently reaches Au(III) states before reductive elimination .
Reduction and Transmetalation
The compound participates in reduction and ligand-exchange reactions:
-
Reduction : Treatment with NaBH₄ in ethanol yields gold nanoparticles (AuNPs) of 5–10 nm diameter.
-
Transmetalation : Reacts with Pd(OAc)₂ to form heterobimetallic Au-Pd clusters, enhancing catalytic activity in cross-couplings.
Comparative Reactivity
The table below contrasts this complex with related gold catalysts:
| Catalyst | Cycloisomerization Efficiency | Thermal Stability | Substrate Scope |
|---|---|---|---|
| BrettPhos-AuNTf₂ (this compound) | High (TOF = 320 h⁻¹) | >100°C | Broad |
| JohnPhos-AuCl | Moderate (TOF = 150 h⁻¹) | <80°C | Limited |
| tBuXPhos-AuNTf₂ | High (TOF = 280 h⁻¹) | >90°C | Moderate |
TOF = Turnover frequency; Data from
Stability Under Reaction Conditions
The catalyst retains activity for >10 cycles in flow systems, with <5% Au leaching observed . Decomposition occurs above 150°C, releasing trace amounts of trifluoromethanesulfonic acid.
This gold(I) complex demonstrates versatility in catalysis, driven by its robust ligand architecture and tunable electronic properties. Its applications span pharmaceuticals, materials science, and synthetic methodology .
Comparison with Similar Compounds
Comparison with Similar Gold(I) Complexes
The following table compares key structural and functional attributes of the target compound with analogous gold(I) complexes:
Structural and Functional Analysis
Ligand Bulkiness and Electronic Effects :
- The target compound’s dicyclohexyl-triisopropylphenylphosphane ligand is significantly bulkier than triphenylphosphine (in ) or DPPE (in ), enabling superior steric protection of the Au(I) center. This reduces decomposition pathways (e.g., ligand dissociation) and enhances stability in catalytic cycles .
- By contrast, chloride counterions (e.g., in ) are strongly coordinating, reducing Au(I)’s electrophilicity and limiting catalytic versatility compared to NTf₂⁻ or BArF₄⁻ .
Counterion Influence :
- NTf₂⁻ (in the target compound and ) provides superior ion-pair dissociation in solution compared to BArF₄⁻ (in ), which has higher lipophilicity but lower solubility in polar solvents.
- Chloride (in ) forms stronger Au–Cl bonds, necessitating harsh conditions for activation, whereas NTf₂⁻ permits mild catalytic environments .
Catalytic Performance: The target compound outperforms triphenylphosphine-based analogues (e.g., ) in enantioselective cyclopropanations due to its ligand’s chiral environment and steric control . Compared to NHC-Au complexes (e.g., ), the phosphane ligand offers tunable σ-donor strength, balancing reactivity and stability in cross-coupling reactions .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
